3-(3-methoxyphenoxy)benzoic acid

Catalog No.
S6902827
CAS No.
875845-38-8
M.F
C14H12O4
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-methoxyphenoxy)benzoic acid

CAS Number

875845-38-8

Product Name

3-(3-methoxyphenoxy)benzoic acid

IUPAC Name

3-(3-methoxyphenoxy)benzoic acid

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

DBDBIRFJEPBPLP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O

3-(3-methoxyphenoxy)benzoic acid is an organic compound characterized by its aromatic structure, comprising a benzoic acid moiety substituted with a 3-methoxyphenoxy group. Its molecular formula is C15H14O4, and it has a molecular weight of approximately 258.27 g/mol. The compound features a carboxylic acid functional group (-COOH) and an ether linkage to a methoxy-substituted phenyl ring, which contributes to its unique chemical properties and potential biological activities.

The crystal structure of 3-(3-methoxyphenoxy)benzoic acid reveals the formation of dimers through classical hydrogen bonding interactions, specifically O—H⋯O interactions, which are further stabilized by C—H⋯π interactions. This results in a three-dimensional network that enhances the stability of the crystal lattice .

There is no current information available on the specific mechanism of action of 3-(3-methoxyphenoxy)benzoic acid in biological systems.

  • Wear gloves and safety glasses when handling the compound.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper chemical waste disposal procedures.
Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols to form esters under acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
  • Acylation: Can undergo acylation reactions, where it acts as an acylating agent in Friedel-Crafts reactions.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group can direct electrophiles to the ortho or para positions on the aromatic ring.

These reactions highlight its versatility in organic synthesis and potential applications in pharmaceuticals and agrochemicals.

The biological activity of 3-(3-methoxyphenoxy)benzoic acid has been studied for its potential therapeutic effects. Compounds with similar structures often exhibit anti-inflammatory, analgesic, and antimicrobial properties. Preliminary studies suggest that this compound may possess moderate anti-inflammatory activity, making it a candidate for further pharmacological evaluation. Additionally, its structural similarity to other benzoic acid derivatives suggests potential interactions with biological targets involved in inflammatory pathways .

The synthesis of 3-(3-methoxyphenoxy)benzoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 3-methoxyphenol.
  • Reagents: Anhydrous potassium carbonate is used as a base, along with pyridine as a solvent.
  • Reaction Conditions: The mixture is refluxed for several hours to facilitate nucleophilic substitution.
  • Purification: After reaction completion, the mixture is basified and extracted with diethyl ether. The product is then crystallized from the solution after acidification .

This method highlights the importance of careful control over reaction conditions to achieve high yields of the desired product.

3-(3-methoxyphenoxy)benzoic acid has potential applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of drugs due to its biological activity.
  • Agricultural Chemicals: Potential use as a herbicide or fungicide owing to its structural properties.
  • Material Science: Utilized in the development of polymers and other materials due to its reactive functional groups.

These applications underscore the compound's significance in both industrial and research contexts.

Interaction studies involving 3-(3-methoxyphenoxy)benzoic acid focus on its binding affinity with various biological targets. Preliminary data suggest that it may interact with enzymes involved in inflammatory processes or microbial resistance mechanisms. Further studies using techniques such as molecular docking and binding assays are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-(3-methoxyphenoxy)benzoic acid, including:

  • 2-(3-Methoxyphenoxy)benzoic Acid: This compound features a similar methoxyphenyl ether structure but differs in the position of the carboxylic acid group, potentially leading to different biological activities and reactivity patterns.
  • 4-(3-Methoxyphenoxy)benzoic Acid: Another positional isomer that may exhibit distinct properties due to variations in sterics and electronic effects from substituents.
  • Benzoic Acid Derivatives: General derivatives of benzoic acid often exhibit varied solubility and reactivity based on substituent positions and types.

Comparison Table

Compound NameMolecular FormulaUnique Features
3-(3-Methoxyphenoxy)benzoic AcidC15H14O4Methoxy group at meta position
2-(3-Methoxyphenoxy)benzoic AcidC14H12O4Carboxylic acid at ortho position
4-(3-Methoxyphenoxy)benzoic AcidC14H12O4Carboxylic acid at para position
Benzoic AcidC7H6O2Simple aromatic carboxylic acid

These comparisons illustrate how variations in structure can lead to differences in chemical behavior and potential applications, highlighting the uniqueness of 3-(3-methoxyphenoxy)benzoic acid within this family of compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.07355886 g/mol

Monoisotopic Mass

244.07355886 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-04-15

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